Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate
Description
Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a thiophene ring with a trifluoroacetyl group
Properties
IUPAC Name |
ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO5S/c1-2-24-13(20)11-5-3-4-6-12(11)19(14(21)15(16,17)18)10-7-8-25(22,23)9-10/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIPLNIOQMYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of ethyl benzoate with a thiophene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The trifluoroacetyl group is introduced through a subsequent reaction with trifluoroacetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]acetate
- Methyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoroacetyl and thiophene groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
